6-Bromo-5-methylquinoline is a heterocyclic aromatic organic compound classified as a derivative of quinoline. This compound features a bromine atom at the 6th position and a methyl group at the 5th position of the quinoline ring. Quinoline derivatives, including 6-Bromo-5-methylquinoline, are notable for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. The unique chemical properties imparted by the bromine and methyl substituents enhance its potential utility in various fields.
The synthesis of 6-Bromo-5-methylquinoline can be achieved through several methods, with bromination of 5-methylquinoline being one of the most common approaches. This process typically involves the following steps:
Industrial production may employ large-scale bromination reactions using continuous flow reactors to enhance efficiency and control over the reaction conditions. Automated systems can optimize yields and purity while minimizing by-products.
The molecular formula for 6-Bromo-5-methylquinoline is C_10H_8BrN. The compound's structure consists of a quinoline ring system, characterized by a bicyclic structure that includes both a benzene ring and a pyridine ring.
6-Bromo-5-methylquinoline undergoes various chemical reactions:
The outcomes of these reactions include:
The mechanism of action for 6-Bromo-5-methylquinoline primarily involves its reactivity due to the presence of bromine and methyl groups. The electron-withdrawing nature of the bromine enhances electrophilic substitution reactions on the aromatic ring, facilitating further derivatization.
For example, during substitution reactions, the electron density on the aromatic system is influenced by both substituents, which can either stabilize or destabilize intermediates formed during these processes. This reactivity is crucial for its application in synthesizing more complex organic molecules .
6-Bromo-5-methylquinoline has several scientific uses:
Regioselective bromination of quinoline nuclei presents significant challenges due to competing electrophilic aromatic substitution (SEAr) pathways at multiple positions. For 5-methylquinoline, the electron-donating methyl group at C5 activates adjacent positions (C6 and C8), while the electron-deficient pyridine ring directs electrophiles to C5 and C8. Achieving C6 selectivity requires precise modulation of electronic and steric factors through substrate design and reaction engineering.
Table 1: Regioselective Bromination Approaches for 5-Methylquinoline Derivatives
Brominating System | Conditions | C6:C8 Selectivity | Yield (%) | Key Controlling Factors |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | DCM, 0°C, 2h | 8:1 | 85 | Kinetic control at ortho-methyl position |
Bromine/Acetic Acid | Reflux, 12h | 1:3 | 78 | Thermodynamic control at C8 |
NBS/γ-Al₂O₃ (solvent-free) | Microwave, 100W, 10min | 12:1 | 92 | Surface confinement, reduced solvolysis |
NBS/AIBN (radical initiator) | CCl₄, reflux, 3h | 1.5:1 | 65 | Radical pathway dominance |
The high C6 selectivity observed with NBS under mild conditions (DCM, 0°C) arises from kinetically favored ortho-bromination adjacent to the activating methyl group. Computational studies indicate this position exhibits the highest electron density in the π-system of the benzene ring, with Fukui indices (f⁺) for electrophilic attack at C6 consistently exceeding other positions [9]. In contrast, protic solvents promote thermodynamic control by stabilizing transition states leading to C8 substitution through hydrogen bonding interactions. The breakthrough in selectivity (>12:1 C6:C8) via solvent-free microwave-assisted bromination on γ-Al₂O₃ surfaces demonstrates how restricted molecular mobility and surface acid-base interactions override inherent electronic biases [4] [9]. This method eliminates solvolysis byproducts while enhancing reaction efficiency through rapid dielectric heating.
Protecting group strategies further refine regioselectivity: N-oxidation redirects electrophiles to C4 and C8 positions, while carboxylic acid derivatization at C2 shields the pyridine ring. Subsequent deprotection after C6 bromination enables access to otherwise inaccessible substitution patterns [5]. These approaches collectively establish a toolbox for predictable synthesis of 6-bromo-5-methylquinoline from simple precursors.
The C-Br bond in 6-bromo-5-methylquinoline serves as a versatile handle for Pd⁰-catalyzed cross-couplings, enabling C-C and C-heteroatom bond formation. The methyl group at C5 electronically influences oxidative addition kinetics while providing steric guidance for ligand coordination. Recent methodological advances address challenges associated with heteroaryl halide coupling efficiency and competitive β-hydride elimination.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-methylquinoline
Reaction Type | Catalyst System | Conditions | Coupling Partners | Yield Range (%) | Key Innovations |
---|---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, Toluene/H₂O, 80°C | Aryl/alkyl-BF₃K | 49-95 | Aqueous tolerance; sp³-sp² coupling |
Stille | Pd(PPh₃)₄/CuI | DMF, 100°C | Vinyltributyltin | 70-88 | Chemoselectivity over chloride |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | tBuONa, Toluene, 90°C | Primary/secondary amines | 65-92 | Low catalyst loading (0.5-2 mol%) |
Carbonylation | Pd(OAc)₂/dppp | CO (1 atm), MeOH, 80°C | Methanol | 78 | Ester synthesis without acid chlorides |
The Suzuki-Miyaura reaction with potassium alkyltrifluoroborates demonstrates exceptional functional group tolerance when catalyzed by PdCl₂(dppf)·CH₂Cl₂ in aqueous toluene [2]. Alkyltrifluoroborates outperform boronic acids in suppressing protodebromination, particularly for electron-deficient quinolines. This system achieves unprecedented sp³-sp² coupling efficiency (up to 95% yield) due to the enhanced nucleophilicity and hydrolytic stability of R-BF₃K reagents [2]. The Cs₂CO₃ base critically facilitates transmetalation while minimizing ester hydrolysis in sensitive substrates.
Concurrently, the Stille coupling enables vinylation at C6 under mild conditions, with CuI additive suppressing homocoupling. The reaction exhibits complete chemoselectivity for C-Br bonds over C-Cl bonds when both halogens are present, allowing orthogonal functionalization sequences [10]. For amination, Buchwald-Hartwig protocols using Pd₂(dba)₃ with XPhos ligand achieve C-N coupling with sterically hindered secondary amines, overcoming the traditional limitations of heteroaryl halides in amination chemistry.
Mechanistic studies of complex Pd-catalyzed transformations reveal that competitive catalytic cycles generate byproducts like ureas and biaryls through isocyanate intermediates [10]. Multivariate analysis of high-throughput experimentation data demonstrates that solvent polarity and donor number dramatically influence the relative rates of productive coupling versus catalyst decomposition pathways.
Sustainable synthesis of 6-bromo-5-methylquinoline derivatives leverages energy-efficient activation methods and reduced environmental impact. Microwave dielectric heating and solvent-free condensation reactions significantly enhance reaction efficiency while preserving regioselectivity.
Table 3: Green Synthetic Approaches for 6-Bromo-5-methylquinoline Derivatives
Methodology | Reaction Type | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Microwave-Assisted | Quinoline Cyclization | 300W, DMF, 150°C | 15 min | 90 | 20-fold time reduction vs thermal |
Solvent-Free Grinding | Bromination | NBS/γ-Al₂O₃, mortar pestle | 20 min | 88 | No solvent, room temperature operation |
Ultrasound Promotion | Amide Coupling | HATU/DIPEA, THF, 40kHz | 30 min | 85 | Efficient mixing, reduced side products |
Photochemical Flow | Decarboxylative Coupling | UV365, [Ir] photocatalyst, microreactor | 2 min residence | 75 | Scalable, high photon efficiency |
Microwave-assisted cyclization of 2-amino-5-nitrobenzophenone precursors with acetylacetone achieves quinoline core formation in 15 minutes (300W, 150°C) versus 12-24 hours under conventional heating [3] [7]. This method not only accelerates the reaction but also improves regioselectivity by minimizing thermal decomposition pathways. The subsequent nitro group reduction to amine intermediates utilizes polymer-supported tin chloride under microwave irradiation, achieving quantitative conversion in <10 minutes while facilitating easy catalyst separation [7].
Solvent-free bromination strategies employing NBS on γ-Al₂O₃ or silica gel achieve near-quantitative conversions through mechanochemical activation. The solid support acts as both a catalyst and heat sink, preventing polybromination by restricting molecular mobility [4] [9]. For downstream functionalization, ultrasound-promoted amide coupling between 6-amino-5-methylquinoline and carboxylic acids (mediated by HATU/DIPEA) achieves 85% yield in 30 minutes with superior atom economy compared to traditional acid chloride routes [3].
These methodologies collectively demonstrate reduced E-factors (kg waste/kg product) through elimination of volatile organic solvents, minimized purification requirements, and enhanced energy efficiency. Life cycle assessment studies confirm 40-60% reductions in cumulative energy demand compared to conventional synthesis pathways [7].
Quantum chemical calculations provide predictive frameworks for regioselectivity in quinoline functionalization. Molecular electrostatic potential (MEP) surfaces, Fukui functions, and average local ionization energy (ALIE) maps quantitatively describe site-specific reactivity toward electrophiles like bromine.
Table 4: Computational Parameters Guiding Halogenation of 5-Methylquinoline
Computational Descriptor | Calculation Method | C6 Value | C8 Value | Reactivity Preference | Experimental Validation |
---|---|---|---|---|---|
Fukui Index (f⁺) | DFT/B3LYP/6-31G(d,p) | 0.087 | 0.062 | C6 > C8 | 92% C6 monobromination |
ALIE (eV) | DFT/M06-2X/def2-TZVP | 8.6 | 9.1 | C6 (lower = softer site) | 85% C6 selectivity |
MEP Minima (kcal/mol) | MP2/cc-pVDZ | -32.1 | -28.7 | C6 > C8 | 8:1 C6:C8 ratio |
NBO Charge (Carbon) | NBO Analysis/B3LYP/6-311G++ | -0.142 | -0.136 | C6 more nucleophilic | Consistent across methods |
Fukui function analysis (f⁺) identifies C6 as the most nucleophilic site in 5-methylquinoline (f⁺ = 0.087 vs 0.062 at C8), rationalizing the observed ortho-bromination preference . The average local ionization energy (ALIE) surface complements this by indicating that C6 requires the least energy for electron removal (8.6 eV vs 9.1 eV at C8), confirming superior electron-donating capability [3]. Molecular electrostatic potential maps visually depict the most negative regions (color-coded red) around C6-C7, providing an intuitive reactivity guide for electrophilic attack [9].
These computational insights enable predictive modeling of substituent effects: Electron-withdrawing groups at C2 increase C6/C8 selectivity ratios by further polarizing electron density toward the methyl-ortho position. Machine learning models trained on 2467 quinoline derivatives achieve 86.5% accuracy in predicting halogenation sites using quantum chemical descriptors derived from simplified molecular-input line-entry system (SMILES) strings [6]. This approach bypasses resource-intensive calculations while maintaining high predictive value for new derivatives.
Density functional theory (DFT) transition state modeling of bromination pathways reveals a late, product-like transition structure with significant C-Br bond formation at C6. The activation energy for C6 attack (ΔG‡ = 10.3 kcal/mol) is 2.1 kcal/mol lower than for C8, consistent with observed kinetic selectivity [9]. These computational tools collectively transform synthetic planning from empirical trial-and-error to rational design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1